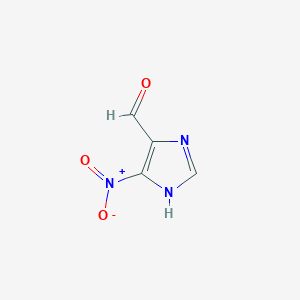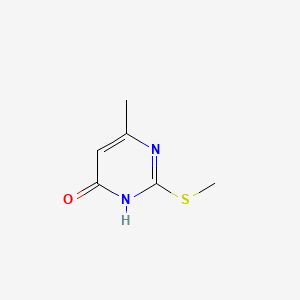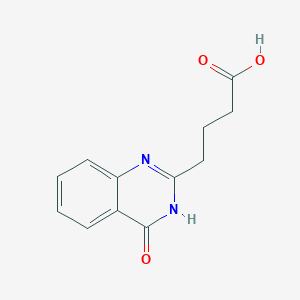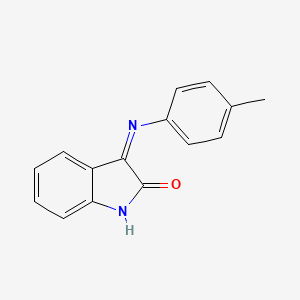
5-Nitro-1H-imidazole-4-carbaldehyde
Descripción general
Descripción
5-Nitro-1H-imidazole-4-carbaldehyde is a chemical compound with the molecular formula C4H3N3O3 and a molecular weight of 141.09 . It is a solid substance and is typically stored in a freezer under an inert atmosphere .
Synthesis Analysis
The synthesis of imidazole compounds, including this compound, is a topic of significant research interest . Imidazole was first synthesized from glyoxal and ammonia . The derivatives of 1,3-diazole show different biological activities, making imidazole an important synthon in the development of new drugs .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 141.09 . It is typically stored in a freezer under an inert atmosphere .Aplicaciones Científicas De Investigación
Synthesis and Characterization in Chemistry
5-Nitro-1H-imidazole-4-carbaldehyde and its derivatives play a crucial role in chemical synthesis and characterization. For example, derivatives of 4-methyl-5-imidazole carbaldehyde were synthesized starting from 4-methyl-1H-imidazole-5-carbaldehyde, leading to compounds with potential biological activities (Orhan et al., 2019). Additionally, the compound was utilized in the synthesis of 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes through a copper-catalyzed oxidative coupling reaction (Li et al., 2015).
Biological and Medicinal Chemistry
In biological and medicinal chemistry, derivatives of this compound have been synthesized and assessed for their biological activities. For instance, Schiff’s base derivatives bearing nitroimidazole and pyrazole nuclei have been evaluated as potential E. coli FabH inhibitors (Sangani et al., 2015). These derivatives have shown effectiveness in antibacterial properties and inhibition of a key enzyme in E. coli.
Photoreactivity and Coordination Chemistry
The photoreactivity of 2-methyl-5-nitro-1H-imidazoles in water-containing solutions has been studied, showcasing the complex photochemical behavior of these compounds (Pfoertner & Daly, 1987). Additionally, silver imidazolecarbaldehyde oxime complexes have been structurally and computationally analyzed, demonstrating the versatile coordination modes of these compounds (Ofori et al., 2016).
Mass Spectrometry and Structural Analysis
Mass spectrometry has been utilized to study the fragmentation and structure of imidazole-4(5)-carboxaldehyde and its derivatives, providing insights into the characteristic fragmentation of these compounds (Cert et al., 1986).
Safety and Hazards
Mecanismo De Acción
Target of Action
Imidazole derivatives are known to interact with a variety of biological targets. They are key components in many functional molecules used in a diverse range of applications .
Mode of Action
The mode of action of imidazole derivatives can vary greatly depending on the specific compound and its functional groups. For example, some imidazole derivatives undergo reductive amination with amines to form secondary amines .
Biochemical Pathways
Imidazole derivatives can affect various biochemical pathways. Their effects can range from antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal to ulcerogenic activities .
Result of Action
The molecular and cellular effects of imidazole derivatives can be diverse, depending on the specific compound and its targets. Some imidazole derivatives have been found to have antibacterial, antifungal, and antiprotozoal effects .
Análisis Bioquímico
Biochemical Properties
5-Nitro-1H-imidazole-4-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor for certain enzymes, thereby affecting their activity. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to a conformational change that inhibits the enzyme’s function .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic pathways, thereby altering the metabolic flux within the cell. Additionally, this compound can impact cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of the target molecule. For instance, this compound can inhibit enzyme activity by binding to the enzyme’s active site, preventing substrate binding and subsequent catalysis. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular processes. At higher doses, toxic or adverse effects can be observed. These effects may include cellular toxicity, disruption of metabolic pathways, and adverse physiological responses. It is essential to determine the threshold dosage that maximizes the compound’s beneficial effects while minimizing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, the compound can inhibit specific enzymes involved in metabolic reactions, leading to changes in metabolite levels and metabolic flux. Understanding the metabolic pathways influenced by this compound is essential for elucidating its biochemical effects and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical research .
Propiedades
IUPAC Name |
5-nitro-1H-imidazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O3/c8-1-3-4(7(9)10)6-2-5-3/h1-2H,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGCOWLYQUZAIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342160 | |
| Record name | 5-Nitro-1H-imidazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81246-34-6 | |
| Record name | 5-Nitro-1H-imidazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[[3-hydroxy-2-(1,3-thiazol-2-ylcarbamoyl)but-2-enylidene]amino]acetate](/img/structure/B1418088.png)




![(Z)-2-acetyl-N-phenyl-3-[4-(trifluoromethyl)anilino]-2-propenamide](/img/structure/B1418095.png)
![Spiro[cyclohexane-1,3'-(3',4'-dihydro-isoquinolin)]-1'-yl-aminoacetic acid](/img/structure/B1418096.png)
![ethyl N-(3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}butanoyl)carbamate](/img/structure/B1418097.png)


![N-[(hydroxyimino)methyl]-N-[(4-nitrobenzyl)oxy]urea](/img/structure/B1418104.png)
![[2-(4-Hydroxy-phenylimino)-4-oxo-thiazolidin-5-yl]-acetic acid](/img/structure/B1418106.png)
![6-ethyl-2-[(3-fluoropropyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B1418109.png)
![7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418111.png)
